PLX51107

描述

PLX51107 是一种有效且选择性的溴结构域和末端(BET)蛋白家族抑制剂。BET 蛋白,包括 BRD2、BRD3、BRD4 和 BRDT,在通过识别组蛋白尾部上的乙酰化赖氨酸残基来调节基因表达中起着至关重要的作用。 This compound 在临床前和临床研究中已显示出其抗肿瘤活性的巨大潜力,特别是在血液系统恶性肿瘤,如急性髓系白血病和 B 细胞恶性肿瘤 .

准备方法

合成路线和反应条件: PLX51107 是通过多步过程合成的,该过程涉及关键中间体的形成及其随后的偶联反应条件通常涉及使用有机溶剂、催化剂和受控温度,以确保高产率和纯度 .

工业生产方法: this compound 的工业生产涉及扩大实验室合成过程,同时确保符合良好生产规范 (GMP)。 这包括优化反应条件、纯化步骤和质量控制措施,以生产大量具有稳定质量的化合物 .

化学反应分析

反应类型: PLX51107 会经历各种化学反应,包括:

氧化: this compound 在特定条件下可以被氧化,形成氧化衍生物。

还原: 还原反应可以改变 this compound 上的功能基团,可能改变其生物活性。

常用试剂和条件:

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠和氢化锂铝等还原剂。

主要生成物: 这些反应产生的主要产物包括 this compound 的各种类似物和衍生物,它们各自具有潜在的独特生物活性 .

科学研究应用

作用机制

PLX51107 通过选择性地结合 BET 蛋白,特别是 BRD4 的乙酰化赖氨酸结合口袋发挥作用。这种结合抑制了 BET 蛋白与乙酰化组蛋白之间的相互作用,导致关键癌基因,如 MYC 和 BCL2 的下调。 这些癌基因的抑制导致癌细胞的细胞增殖减少、凋亡增加和细胞周期停滞 .

类似化合物:

PLX2853: 另一种具有类似结合性质但效力增强的 BET 抑制剂。

JQ1: 一种在研究中广泛使用的知名 BET 抑制剂。

This compound 的独特性: this compound 的独特性在于其在 BRD4 的乙酰化赖氨酸结合口袋中的独特结合模式,这使其与其他 BET 抑制剂区分开来。 这种独特的结合模式使其具有强大的抗肿瘤活性并在各种癌症模型中具有广泛的疗效 .

相似化合物的比较

PLX2853: Another BET inhibitor with similar binding properties but enhanced potency.

JQ1: A well-known BET inhibitor used extensively in research.

OTX015: A clinical-stage BET inhibitor with demonstrated efficacy in hematologic malignancies

Uniqueness of PLX51107: this compound is unique due to its distinct binding mode in the acetylated lysine binding pocket of BRD4, which differentiates it from other BET inhibitors. This unique binding mode contributes to its potent antineoplastic activity and broad efficacy across various cancer models .

生物活性

PLX51107 is a novel bromodomain and extra-terminal (BET) inhibitor that has shown promising biological activity in various cancer models, particularly in BRAF V600E melanoma and hematological malignancies. This compound is designed to target BET proteins, which play a crucial role in regulating gene expression associated with cancer progression and immune response modulation.

This compound exerts its effects primarily by inhibiting the binding of BET proteins to acetylated lysines on histones and non-histone proteins, leading to altered transcriptional regulation. This inhibition affects several pathways involved in tumor growth and immune evasion:

- CD8+ T Cell Activation : this compound enhances the activation and proliferation of CD8+ T cells within the tumor microenvironment, contributing to tumor growth delay .

- Cox2 Expression Reduction : The compound significantly reduces Cox2 expression, which is linked to immune suppression in tumors .

- Dendritic Cell Influx : Treatment with this compound increases the influx of dendritic cells (DCs), which are essential for T cell activation and anti-tumor immunity .

Melanoma Studies

In preclinical studies using BRAF V600E melanoma models, this compound demonstrated significant efficacy:

- Tumor Growth Delay : The compound delayed tumor growth and was effective even in tumors that had progressed on anti-PD-1 therapy .

- Immune Microenvironment Alteration : this compound treatment led to decreased expression of immune inhibitory markers such as PD-L1, FasL, and IDO-1, enhancing T cell responses against tumors .

Hematological Malignancies

This compound has been evaluated in clinical trials for its efficacy in treating acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS):

- Phase I Trials : In a Phase I trial combining this compound with azacitidine, an overall response rate of 22% was observed among heavily pretreated patients. Notable responses included complete remission and hematologic improvement .

- Mechanisms of Resistance : RNA sequencing revealed significant changes in gene expression associated with treatment response, including downregulation of MYC and BCL2, indicating a shift towards pro-apoptotic signaling pathways .

Clinical Application

In a cohort of patients with relapsed/refractory AML and MDS:

- Patient Demographics : 37 patients were treated, with a median prior therapy count of three. The cohort included patients with genetic mutations such as MECOM rearrangement and TP53 mutations .

- Toxicity Profile : The treatment was generally well-tolerated, with common nonhematologic toxicities including febrile neutropenia and pneumonia observed in 32% of patients .

Preclinical Efficacy

In murine models of lymphoma:

- Induction of Apoptosis : this compound was shown to induce apoptosis through the upregulation of the pro-apoptotic protein BIM. This effect was enhanced when combined with venetoclax, a BCL-2 inhibitor, illustrating synergistic potential against MYC-driven lymphomas .

Efficacy Comparison of this compound with Other BET Inhibitors

| Compound | IC50 (μM) | Confidence Interval (μM) |

|---|---|---|

| This compound | 0.023 | 0.021 - 0.026 |

| PLX2853 | 0.0043 | 0.0026 - 0.007 |

This table illustrates the potency of this compound compared to another BET inhibitor, PLX2853, highlighting its competitive efficacy in targeting BET proteins .

Summary of Clinical Trial Outcomes

| Study Type | Patient Cohort | Overall Response Rate | Notable Responses |

|---|---|---|---|

| Phase I Trial | 37 patients | 22% | Complete remission (n=1), Hematologic improvement (n=5) |

This summary provides an overview of the clinical outcomes observed during trials involving this compound, emphasizing its potential as a therapeutic option for difficult-to-treat malignancies .

属性

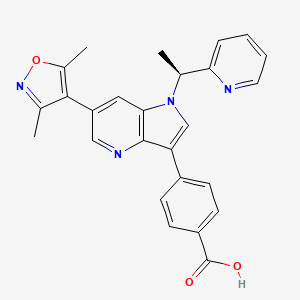

IUPAC Name |

4-[6-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[(1S)-1-pyridin-2-ylethyl]pyrrolo[3,2-b]pyridin-3-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N4O3/c1-15-24(17(3)33-29-15)20-12-23-25(28-13-20)21(18-7-9-19(10-8-18)26(31)32)14-30(23)16(2)22-6-4-5-11-27-22/h4-14,16H,1-3H3,(H,31,32)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMSUHYUVOVCWTP-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C2=CC3=C(C(=CN3C(C)C4=CC=CC=N4)C5=CC=C(C=C5)C(=O)O)N=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=NO1)C)C2=CC3=C(C(=CN3[C@@H](C)C4=CC=CC=N4)C5=CC=C(C=C5)C(=O)O)N=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1627929-55-8 | |

| Record name | PLX-51107 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1627929558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PLX-51107 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W758F1L9ND | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of PLX51107?

A1: this compound primarily targets the bromodomain and extra-terminal (BET) family of proteins, specifically BRD4. [, , , , , , , , , , , , , , , , , , , ]

Q2: How does this compound interact with BRD4?

A2: this compound binds to the acetylated lysine recognition motifs within the bromodomains of BRD4, preventing its interaction with acetylated lysines on histones. [, ] This disrupts the binding of BRD4 to chromatin, affecting gene expression. [, , ]

Q3: What are the downstream consequences of this compound's interaction with BRD4?

A3: By inhibiting BRD4, this compound disrupts chromatin remodeling and alters gene expression. [, ] This leads to the downregulation of critical genes involved in tumor growth and survival, such as MYC, CDK genes, cyclin-D1, BCL2, and MCL-1. [, , , ]

Q4: How does this compound affect cell cycle progression?

A4: this compound induces cell cycle arrest in the G1 phase in sensitive cell lines, preventing cell proliferation. [, , ]

Q5: Does this compound induce apoptosis?

A5: Yes, this compound demonstrates the ability to induce apoptosis in sensitive cancer cell lines. [, , , , , ]

Q6: Are there any other mechanisms of action attributed to this compound?

A6: Recent research suggests that this compound might also act as a COX2 inhibitor, contributing to its anti-tumor activity by modulating the tumor immune microenvironment. [, ]

Q7: What is the molecular formula and weight of this compound?

A7: The molecular formula of this compound is C24H21N5O3, and its molecular weight is 427.46 g/mol.

Q8: What is the recommended storage condition for this compound?

A8: While specific storage conditions might vary, it is generally recommended to store this compound desiccated at -20°C and protected from light.

Q9: In which types of cancers has this compound shown preclinical activity?

A9: this compound has shown preclinical activity in a broad range of hematologic malignancies, including acute myeloid leukemia (AML), chronic lymphocytic leukemia (CLL), multiple myeloma, and various subtypes of lymphoma. [, , , , , , , , , , , ] Additionally, it has demonstrated preclinical efficacy against solid tumors, including melanoma, small cell lung cancer (SCLC), uveal melanoma, and urothelial carcinoma. [, , , , , ]

Q10: What are the advantages of this compound compared to other BET inhibitors?

A10: this compound possesses a unique binding mode within the BRD4 bromodomain, distinguishing it from other BET inhibitors like JQ1. [, ] This unique binding characteristic potentially contributes to its distinct pharmacological profile. Additionally, this compound exhibits a favorable pharmacokinetic profile, including good oral bioavailability and a relatively short half-life, which might be beneficial for clinical use. [, , ]

Q11: Has this compound been tested in combination with other therapies?

A11: Yes, preclinical studies have explored combining this compound with other therapies, showing synergistic effects. Notable combinations include:

- MEK inhibitors (e.g., PD0325901): Enhanced anti-leukemic activity in AML models, particularly in those harboring FLT3-ITD mutations. [, , , ]

- Venetoclax (BCL2 inhibitor): Synergistic apoptosis induction in CLL and MYC-driven lymphoma models with high BCL2 expression. [, ]

- Azacitidine (hypomethylating agent): Modest clinical benefit in patients with relapsed/refractory AML and high-risk MDS. [, ]

- PARP inhibitors (e.g., talazoparib): Increased cytotoxicity and sensitization to chemotherapy in urothelial carcinoma cells. []

- FGFR inhibitors (e.g., AZD4547): Improved suppression of tumor growth in uveal melanoma models, counteracting FGF2-mediated resistance to BET inhibitors. [, ]

Q12: Have any resistance mechanisms to this compound been identified?

A12: Research suggests that certain factors might contribute to resistance to this compound, including:

- Stromal factors: For instance, fibroblast growth factor 2 (FGF2) secreted by stromal cells can confer resistance in uveal melanoma models, highlighting the importance of the tumor microenvironment. [, ]

- Activation of alternative signaling pathways: Upregulation of NF-κB signaling has been implicated in resistance development, suggesting potential combination strategies with NF-κB inhibitors. []

- Clonal evolution: In AML models, the emergence of clones with distinct genetic alterations during treatment can lead to acquired resistance. []

Q13: Is there any evidence of cross-resistance with other BET inhibitors?

A13: While this compound's unique binding mode might offer some advantages, cross-resistance with other BET inhibitors, particularly those targeting BRD4, is a possibility. Further research is needed to fully elucidate the extent of cross-resistance.

Q14: What is the current status of this compound's clinical development?

A14: this compound is currently being evaluated in clinical trials for various hematological malignancies and solid tumors. [, , , ] Early results suggest it is generally well-tolerated, with promising signs of activity in certain patient populations.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。